molecular formula C16H29AlO4 B12679309 Aluminum;3-methylphenol;propan-2-olate

Aluminum;3-methylphenol;propan-2-olate

Cat. No.: B12679309
M. Wt: 312.38 g/mol
InChI Key: IXEYBFVQTSJTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum tris(3-methylphenol) propan-2-olate (CAS 555-31-7) is a coordination complex where an aluminum(III) ion is chelated by three propan-2-olate (isopropoxide) ligands and three 3-methylphenol (m-cresol) derivatives. The compound is synthesized through the reaction of aluminum salts with propan-2-ol (isopropyl alcohol) and 3-methylphenol under controlled conditions, forming a stable alkoxide-phenolate hybrid structure .

Properties

Molecular Formula

C16H29AlO4

Molecular Weight

312.38 g/mol

IUPAC Name

aluminum;3-methylphenol;propan-2-olate

InChI

InChI=1S/C7H8O.3C3H7O.Al/c1-6-3-2-4-7(8)5-6;3*1-3(2)4;/h2-5,8H,1H3;3*3H,1-2H3;/q;3*-1;+3

InChI Key

IXEYBFVQTSJTBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of aluminum alkoxide complexes with phenolic ligands typically involves:

The key is to form aluminum-oxygen bonds with both the alkoxide and phenol moieties under controlled conditions to avoid hydrolysis or polymerization.

Preparation of Aluminum Isopropoxide (Aluminum;propan-2-olate)

Aluminum isopropoxide, a precursor to the target complex, is commonly prepared by:

This process requires dry conditions and controlled heating to avoid hydrolysis and to ensure purity.

Incorporation of 3-Methylphenol Ligand

The 3-methylphenol (m-cresol) ligand can be introduced by:

  • Ligand exchange reaction: Aluminum isopropoxide is reacted with 3-methylphenol under anhydrous conditions, allowing the phenol to displace one or more isopropoxide ligands, forming the mixed complex this compound.

  • Direct synthesis from aluminum trichloride, isopropanol, and 3-methylphenol:
    Aluminum trichloride is reacted simultaneously with isopropanol and 3-methylphenol in a suitable solvent (e.g., dry ether or toluene) under inert atmosphere. The reaction proceeds via substitution of chloride ligands by alkoxide and phenolate groups.

  • Controlled stoichiometry and temperature: The ratio of 3-methylphenol to isopropanol and aluminum source is critical to obtain the desired complex without polymerization or formation of undesired species.

Typical Reaction Conditions

Parameter Typical Conditions
Solvent Dry diethyl ether, toluene, or isopropanol
Temperature Ambient to reflux (25–80 °C)
Atmosphere Inert gas (N2 or Ar) to avoid moisture
Reaction time Several hours (4–24 h)
Catalysts/Additives Mercuric chloride and iodine (for aluminum activation)
Work-up Removal of solvent under reduced pressure, recrystallization or distillation

Research Findings and Analytical Data

  • Structural Characterization:
    The complex is expected to have aluminum in a tetrahedral or distorted tetrahedral coordination environment with oxygen atoms from both isopropoxide and phenol ligands.

  • Spectroscopic Analysis:

    • NMR (1H, 13C): Signals corresponding to isopropyl groups and aromatic protons of 3-methylphenol.
    • IR Spectroscopy: Characteristic Al–O stretching vibrations and phenolic O–H bands (shifted or absent if coordinated).
    • X-ray Crystallography: Confirms coordination geometry and ligand arrangement if crystals are obtained.
  • Purity and Yield:
    Yields depend on reaction conditions but typically range from 70% to 90% for well-controlled syntheses.

Summary Table of Preparation Routes

Method Reactants Conditions Notes
Aluminum + Isopropanol Al (metal), i-PrOH, HgCl2, I2 Heat under inert atmosphere Forms Al(O-i-Pr)3, precursor to complex
AlCl3 + Isopropanol AlCl3, i-PrOH Reflux in dry solvent Generates aluminum isopropoxide
AlCl3 + Isopropanol + 3-methylphenol AlCl3, i-PrOH, 3-methylphenol Controlled stoichiometry, inert atmosphere Direct synthesis of mixed complex
Ligand exchange Al(O-i-Pr)3 + 3-methylphenol Stirring at room temp or mild heat Phenol displaces some alkoxide ligands

Chemical Reactions Analysis

Phenol, 3-methyl-, reaction products with aluminum isopropoxide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation and reducing agents like aluminum isopropoxide for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of phenol, 3-methyl-, reaction products with aluminum isopropoxide involves the formation of a six-membered ring transition state during the MPV reduction. The aluminum isopropoxide coordinates with the carbonyl oxygen, facilitating the transfer of a hydride ion from the alkoxy ligand to the carbonyl carbon. This results in the reduction of the carbonyl compound to an alcohol . The compound’s catalytic activity is attributed to its ability to form stable intermediates and transition states during the reaction.

Comparison with Similar Compounds

Structure and Properties :

  • Propan-2-olate Ligands: Derived from propan-2-ol (CH₃CHOHCH₃), the deprotonated alkoxide (CH₃CHO⁻CH₃) contributes strong Lewis basicity, enhancing the complex’s stability and reactivity in non-aqueous solvents .

Comparison with Similar Compounds

Structural Analogs: Aluminum Phenolates and Alkoxides

Compound Key Ligands Solubility Stability Reactivity Reference
Aluminum tris(propan-2-olate) Propan-2-olate Soluble in alcohols High thermal stability High Lewis acidity
Aluminum nitrilotris(phenolato) Nitrilotris(phenolato) Insoluble in water Moderate hydrolysis Catalytic applications
Aluminum 3-methylphenolate 3-Methylphenol Low water solubility Resists oxidation Steric hindrance limits reactivity

Key Observations :

  • Solubility: Propan-2-olate-containing complexes exhibit higher solubility in alcohols compared to phenolates due to the alkoxide’s polarity .
  • Stability: The hybrid structure of aluminum tris(3-methylphenol) propan-2-olate likely combines the thermal stability of alkoxides with the oxidative resistance of 3-methylphenol .

Comparison with Other Metal Alkoxides

Compound Metal Center Ligands Applications Reference
Aluminum tris(propan-2-olate) Al³⁺ Propan-2-olate Polymerization catalysts
Titanium isopropoxide Ti⁴⁺ Propan-2-olate Sol-gel synthesis
Copper(II) heptenolate Cu²⁺ Hept-3-en-3-olate Bioactive materials

Key Observations :

  • Lewis Acidity : Aluminum alkoxides are less acidic than transition metal analogs (e.g., Ti⁴⁺), limiting their use in certain catalytic processes .

Functional Group Comparisons

  • Propan-2-ol vs. Propan-1-ol :

    • Propan-2-ol’s secondary alcohol structure yields a more sterically hindered alkoxide, reducing nucleophilicity compared to primary alkoxides (e.g., propan-1-olate) .
    • Propan-2-olate forms stronger hydrogen bonds with water, enhancing solubility in aqueous-organic mixtures .
  • 3-Methylphenol vs. Other Cresols: 2-Methylphenol (o-cresol): Higher acidity (pKa ~10.3) compared to 3-methylphenol (pKa ~10.9) due to intramolecular hydrogen bonding . 4-Methylphenol (p-cresol): Lower steric hindrance than 3-methylphenol, leading to faster reaction kinetics in metal complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.